molecular formula C23H22Cl2N2O3 B5221511 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]-2-propanol

1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]-2-propanol

Cat. No.: B5221511
M. Wt: 445.3 g/mol
InChI Key: FTPKDETUNPEZGI-UHFFFAOYSA-N
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Description

1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]-2-propanol is a useful research compound. Its molecular formula is C23H22Cl2N2O3 and its molecular weight is 445.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.1007480 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(3,6-Dichloro-9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]-2-propanol is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a carbazole moiety with dichloro substitutions and an amino alcohol structure. Its molecular formula is C19H20Cl2N2O3C_{19}H_{20}Cl_2N_2O_3, and it possesses unique electronic properties due to the presence of both the carbazole and dimethoxyphenyl groups.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . In a study assessing various carbazole derivatives, it was found to inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. The compound targets specific signaling pathways associated with cancer progression, particularly those involved in cell survival and proliferation .

Antimicrobial Effects

The compound has also been studied for its antimicrobial properties . A broad-spectrum antibiotic activity was reported against various bacterial strains, including uropathogenic Escherichia coli. The mechanism involves modulation of autophagy pathways, which are critical for bacterial survival during infections . This suggests its potential as a therapeutic agent in treating infections resistant to conventional antibiotics.

The mechanism by which this compound exerts its biological effects includes:

  • Targeting Enzymes and Receptors : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
  • Modulating Autophagy : It influences autophagic processes that can either promote cell death in cancer cells or enhance the immune response against pathogens .

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
1-(9H-Carbazol-9-yl)-3-(1H-imidazol-1-yl)propan-2-olLacks dichloro substitutionWeaker anticancer activity
3,6-Dichloro-9H-carbazoleSimpler structureLimited applications without additional moieties

The presence of both the dichloro-substituted carbazole and the dimethoxyphenyl group enhances its reactivity and biological activity compared to simpler analogs.

Study 1: Anticancer Efficacy

In vitro studies demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability in several cancer cell lines. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Study 2: Antimicrobial Activity

A screening of various derivatives showed that this compound significantly reduced bacterial counts in infected models. Its ability to modulate autophagic responses was shown to enhance macrophage activity against bacterial pathogens .

Properties

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-(2,4-dimethoxyanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O3/c1-29-17-5-6-20(23(11-17)30-2)26-12-16(28)13-27-21-7-3-14(24)9-18(21)19-10-15(25)4-8-22(19)27/h3-11,16,26,28H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPKDETUNPEZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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